
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide, also known as DFP-10825, is a novel compound that has been synthesized for potential use in scientific research. It is a member of the but-2-ynamide family and has a unique chemical structure that makes it a promising candidate for various applications.
Wirkmechanismus
The exact mechanism of action of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. Modulating the activity of this receptor may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders. Additionally, it has been found to have potential as an analgesic and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide for lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, further studies could be conducted to investigate its potential as an analgesic and anti-inflammatory agent. Finally, studies could be conducted to investigate the safety and toxicity of this compound, which would be important for its potential use in clinical settings.
Synthesemethoden
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 3,4-dihydro-2H-pyran-2-ylmethylamine, which is then reacted with 2,2-difluoroethyl isocyanate to form the intermediate product. This intermediate is then reacted with propargyl bromide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes. This compound has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-2-5-12(16)15(9-11(13)14)8-10-6-3-4-7-17-10/h4,7,10-11H,3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAHKKPDDXNHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CCC=CO1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2511980.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)
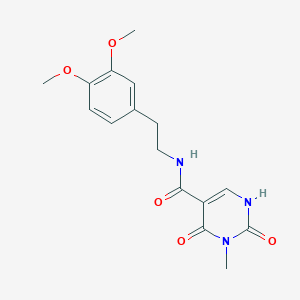
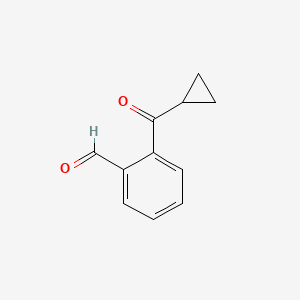
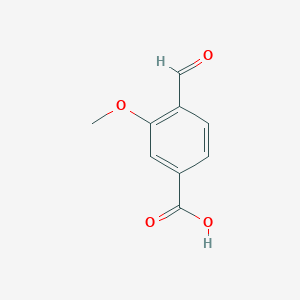
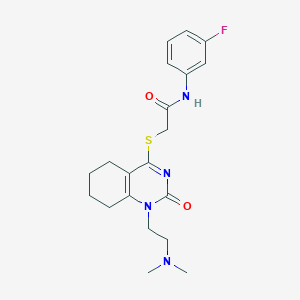



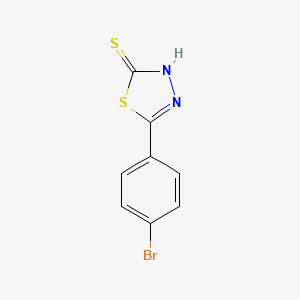

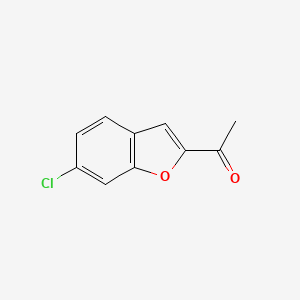
![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)
